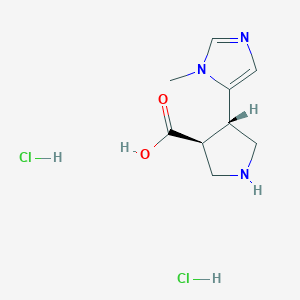![molecular formula C19H19N3O5S B2477160 (3,4-二甲氧基苯基)-[2-[(4-硝基苯基)甲基硫代]-4,5-二氢咪唑-1-基]甲苯酮 CAS No. 851802-24-9](/img/structure/B2477160.png)
(3,4-二甲氧基苯基)-[2-[(4-硝基苯基)甲基硫代]-4,5-二氢咪唑-1-基]甲苯酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound contains several functional groups including a dimethoxyphenyl group, a nitrophenyl group, a sulfanyl group, and an imidazol group. These groups are known to confer various properties to the compound, and they can participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. These groups would likely confer a degree of polarity to the molecule, and they could also participate in various types of intermolecular interactions .Chemical Reactions Analysis
The functional groups present in this compound can participate in a variety of chemical reactions. For example, the nitro group can undergo reduction reactions, and the sulfanyl group can participate in oxidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in it. For example, it might have a certain solubility in water or organic solvents, a specific melting point, and so on .科学研究应用
无催化剂合成技术
研究表明,相关化合物的合成方法高效、无催化剂且无溶剂,例如 Moreno-Fuquen 等人在 2019 年的研究中,利用微波辅助的弗里斯重排反应对杂环酰胺进行区域选择性合成。该方法突出了以环境友好且高效的方式合成复杂有机化合物的潜力,包括与“(3,4-二甲氧基苯基)-[2-[(4-硝基苯基)甲基硫代]-4,5-二氢咪唑-1-基]甲苯酮”相关的化合物 (Moreno-Fuquen 等人,2019 年)。
抗肿瘤和抗癌应用
多项研究探讨了相关化合物的抗肿瘤和抗癌潜力。例如,Hayakawa 等人在 2004 年设计并合成了对致瘤细胞系表现出选择性细胞毒性的衍生物,表明在癌症治疗中具有潜在应用。这些发现表明,“(3,4-二甲氧基苯基)-[2-[(4-硝基苯基)甲基硫代]-4,5-二氢咪唑-1-基]甲苯酮”的衍生物可以作为癌症治疗的稳定且具有生物活性的化合物 (Hayakawa 等人,2004 年)。
作用机制
未来方向
属性
IUPAC Name |
(3,4-dimethoxyphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-26-16-8-5-14(11-17(16)27-2)18(23)21-10-9-20-19(21)28-12-13-3-6-15(7-4-13)22(24)25/h3-8,11H,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSWPYJUQLQMNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dimethoxyphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

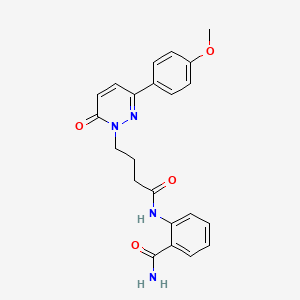

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2477081.png)
![7-[4-(Benzenesulfonyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine](/img/structure/B2477082.png)
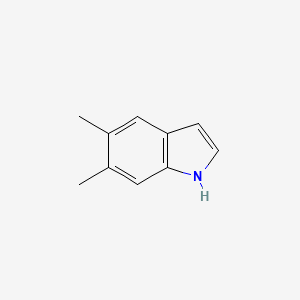
![N-[(4-Chlorophenyl)methyl]-2-[4-(3-methoxyphenyl)-2-methyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2477085.png)
![1'-(5-chlorothiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2477087.png)


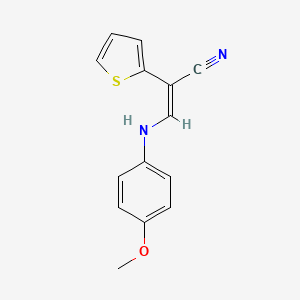
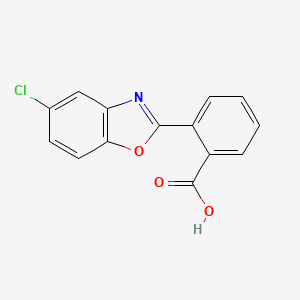
![Methyl 5-ethyl-7-(4-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2477092.png)
